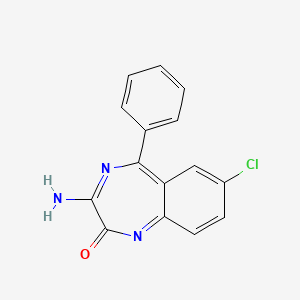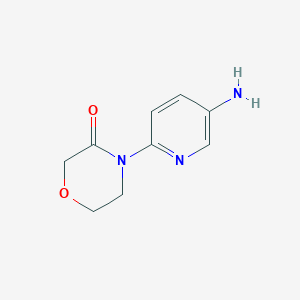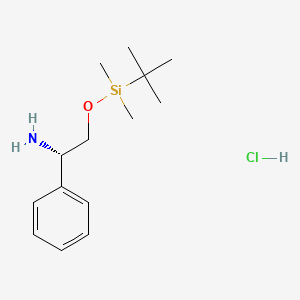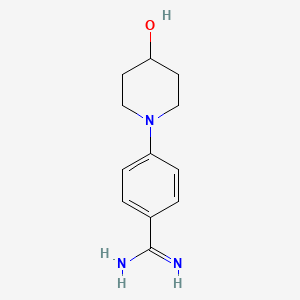
Selanylidenetungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Selanylidenetungsten can be synthesized through several methods, including chemical vapor deposition (CVD) and solid-state reactions. One common method involves the direct reaction of tungsten and selenium at high temperatures. The reaction is typically carried out in a vacuum or inert atmosphere to prevent oxidation: [ \text{W} + 2\text{Se} \rightarrow \text{WSe}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity tungsten and selenium precursors. The materials are heated in a controlled environment to ensure the formation of high-quality tungsten diselenide crystals. The process parameters, such as temperature and reaction time, are optimized to achieve the desired product characteristics.
Chemical Reactions Analysis
Types of Reactions: Selanylidenetungsten undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When exposed to oxygen at elevated temperatures, this compound can form tungsten trioxide (WO3) and selenium dioxide (SeO2). [ \text{WSe}_2 + 3\text{O}_2 \rightarrow \text{WO}_3 + 2\text{SeO}_2 ]
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to produce tungsten and selenium. [ \text{WSe}_2 + 2\text{H}_2 \rightarrow \text{W} + 2\text{H}_2\text{Se} ]
Substitution: Halogenation reactions can replace selenium atoms with halogens, forming tungsten halides. [ \text{WSe}_2 + 3\text{Cl}_2 \rightarrow \text{WCl}_6 + 2\text{Se} ]
Major Products: The major products formed from these reactions include tungsten trioxide, selenium dioxide, tungsten halides, and elemental selenium.
Scientific Research Applications
Selanylidenetungsten has a wide range of applications in scientific research:
Electronics: Due to its semiconductor properties, it is used in the development of transistors and other electronic devices.
Photovoltaics: It is employed in solar cells to enhance their efficiency.
Catalysis: this compound serves as a catalyst in various chemical reactions, including hydrogen evolution reactions.
Biomedicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which selanylidenetungsten exerts its effects is primarily related to its electronic structure and surface properties. In electronic applications, its layered structure allows for efficient charge transport and separation. In catalysis, the active sites on its surface facilitate the adsorption and conversion of reactants.
Comparison with Similar Compounds
- Molybdenum diselenide (MoSe2)
- Tungsten disulfide (WS2)
- Molybdenum disulfide (MoS2)
Comparison: Selanylidenetungsten is unique due to its specific electronic and optical properties, which differ from those of molybdenum diselenide and tungsten disulfide. Its higher stability and distinct bandgap make it particularly suitable for certain applications, such as high-temperature electronics and specific catalytic processes.
Properties
Molecular Formula |
SeW |
|---|---|
Molecular Weight |
262.81 g/mol |
IUPAC Name |
selanylidenetungsten |
InChI |
InChI=1S/Se.W |
InChI Key |
KVXHGSVIPDOLBC-UHFFFAOYSA-N |
Canonical SMILES |
[Se]=[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B12447974.png)


![3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447993.png)

![{2-[(2-Methylprop-2-enoyl)oxy]ethoxy}[2-(trimethylazaniumyl)ethoxy]phosphinic acid](/img/structure/B12447998.png)
![(2E)-3-[4-(3,4-Dimethylphenoxy)phenyl]prop-2-enoic acid](/img/structure/B12448000.png)
![4-methoxy-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B12448009.png)
![N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide](/img/structure/B12448011.png)
![methyl 2-({[5-(4-methoxyphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate](/img/structure/B12448017.png)

![[(4,5-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride](/img/structure/B12448042.png)

![N-benzyl-N'-[2-(4-benzylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B12448052.png)
